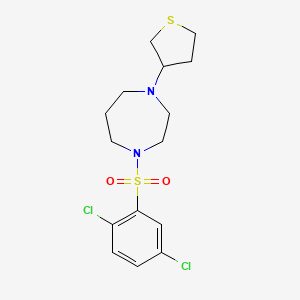

1-((2,5-Dichlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane

Description

1-((2,5-Dichlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a structurally complex diazepane derivative featuring a sulfonyl group substituted with a 2,5-dichlorophenyl moiety and a tetrahydrothiophen-3-yl group. The compound’s design likely targets modulation of central nervous system (CNS) receptors, given the prevalence of diazepane scaffolds in dopamine D3 receptor ligands .

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O2S2/c16-12-2-3-14(17)15(10-12)23(20,21)19-6-1-5-18(7-8-19)13-4-9-22-11-13/h2-3,10,13H,1,4-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPDYFDWUDZJPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-Dichlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate amine precursors.

Introduction of the Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Attachment of the Dichlorophenyl Group: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-Dichlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions could potentially target the sulfonyl group or other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions could modify the phenyl or diazepane rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a pharmaceutical agent.

Industry: Potential use in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 1-((2,5-Dichlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 2,5-dichlorophenylsulfonyl group in the target compound introduces stronger electron-withdrawing effects compared to methoxy (7q) or trifluoromethyl (unreported M+H+ analogue) groups. This may enhance binding affinity to receptors requiring electron-deficient aromatic interactions .

- Synthetic Yields : The target compound’s synthesis (if analogous to 7q or 7r) may achieve yields comparable to 44–51%, contingent on the reactivity of the sulfonyl chloride intermediate during coupling .

- Spectroscopic Differences: The absence of methoxy (δ ~3.74 ppm) or cyano-group-associated shifts in the target compound’s ¹H NMR would distinguish it from 7q and 7r. Instead, sulfonyl-linked aromatic protons may appear downfield (δ >7.5 ppm) .

Pharmacological and Physicochemical Properties

- Receptor Selectivity: Unlike 7q and 7r, which target dopamine D3 receptors via hydrophobic and π-π interactions, the sulfonyl group in the target compound may engage in hydrogen bonding with serine or threonine residues in non-D3 receptors (e.g., σ receptors), broadening its pharmacological profile .

Biological Activity

1-((2,5-Dichlorophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane is a synthetic organic compound characterized by its diazepane ring structure, which is substituted with a sulfonyl group and a tetrahydrothiophenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and enzyme inhibition.

Chemical Structure and Properties

The compound's molecular formula is , and it features notable functional groups that contribute to its biological activity:

- Diazepane Ring : A seven-membered heterocyclic compound that can influence pharmacological properties.

- Sulfonyl Group : Known for its role in enhancing solubility and bioavailability.

- Tetrahydrothiophenyl Group : Provides additional steric hindrance and may affect the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 396.38 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not determined |

| LogP (Partition Coefficient) | Not available |

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors. While detailed mechanisms are still under investigation, initial studies suggest that the compound may act as an inhibitor for certain enzyme systems involved in neurotransmitter regulation.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit various pharmacological effects:

- Antidepressant Activity : Some diazepane derivatives have shown potential in modulating serotonin levels, which could translate into antidepressant effects.

- Anxiolytic Effects : Similar compounds have been evaluated for their anxiolytic properties through behavioral tests in animal models.

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study evaluated the inhibitory effects of various sulfonamide derivatives on carbonic anhydrase. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition at micromolar concentrations .

- Neuropharmacological Evaluation : In a series of tests involving rodent models, compounds related to this diazepane demonstrated reduced locomotor activity, suggesting potential sedative effects. The study compared these effects against known benzodiazepines .

- Cytotoxicity Assays : Preliminary cytotoxicity assays indicated that the compound may have selective toxicity against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.